S-(11-Bromoundecyl) ethanethioate is a chemical compound characterized by the presence of a brominated undecyl chain and a thioester functional group. Its molecular formula is , and it has a molecular weight of approximately 309.31 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential applications in various fields, including catalysis and material science.
These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the formation of more complex molecules.
The synthesis of S-(11-Bromoundecyl) ethanethioate typically involves nucleophilic substitution reactions. A common method includes:
This method allows for the efficient formation of the desired thioester compound.
S-(11-Bromoundecyl) ethanethioate has several notable applications:
Interaction studies involving S-(11-Bromoundecyl) ethanethioate often focus on its role as a ligand in coordination chemistry. Research indicates that compounds with similar structures can significantly affect metal ion coordination and stability under varying pH conditions. For example, studies have shown that this thioester can stabilize metal complexes, enhancing their catalytic properties and resistance to hydrolysis .
Several compounds share structural similarities with S-(11-Bromoundecyl) ethanethioate, each exhibiting unique properties:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
S-(4-Bromobutyl) thioacetate | C8H15BrOS | Shorter alkyl chain; used in polymer chemistry |
S-Phenyl thioacetate | C9H10OS | Aromatic ring; exhibits different reactivity |
S-tert-Butyl thioacetate | C7H14OS | Bulky tert-butyl group; alters steric properties |
S-(11-Bromoundecyl) ethanethioate stands out due to its longer alkyl chain, which enhances its amphiphilic characteristics and influences its solubility and interaction with biological systems compared to these other thioacetates.
S-(11-Bromoundecyl) ethanethioate, a valuable chemical intermediate with the molecular formula C13H25BrOS and molecular weight of 309.31, serves as a crucial building block in various synthetic pathways [1]. Industrial-scale production of this compound requires efficient, cost-effective protocols that can be implemented in manufacturing settings [2].
The primary industrial approach for S-(11-Bromoundecyl) ethanethioate production involves a two-step process beginning with the preparation of the bromoundecyl intermediate followed by thioacetylation [3] [4]. This methodology has been optimized for large-scale manufacturing to ensure high yields and purity while minimizing waste generation [2].
Industrial production of the bromoundecyl intermediate typically employs one of two main routes [4] [5]:
Direct bromination of 11-undecanol using hydrogen bromide or phosphorus tribromide as brominating agents in the presence of a suitable solvent system [5].
Conversion of 11-undecene to the brominated derivative through radical addition of hydrogen bromide or thioacetic acid followed by bromination [3].
The choice between these methods depends on raw material availability, cost considerations, and facility capabilities [2] [6]. The reaction is typically conducted in large batch reactors with precise temperature control systems to manage the exothermic nature of bromination reactions [4].
For the thioacetylation step, industrial protocols generally utilize potassium thioacetate or sodium thioacetate as the nucleophilic reagent [3] [7]. The reaction is conducted in polar aprotic solvents such as N,N-dimethylformamide or acetonitrile to facilitate the nucleophilic substitution process [8] [9].
Table 1: Industrial-Scale Production Parameters for S-(11-Bromoundecyl) ethanethioate
Parameter | Typical Range | Optimal Conditions | Notes |
---|---|---|---|
Reaction Temperature | 50-80°C | 60-65°C | Higher temperatures accelerate reaction but may lead to side products [8] [9] |
Reaction Time | 4-12 hours | 6-8 hours | Dependent on batch size and mixing efficiency [3] |
Solvent System | DMF, Acetonitrile, THF | DMF | Solvent recovery systems required for economic viability [8] |
Catalyst | None or phase transfer catalysts | Tetrabutylammonium salts | Catalysts improve yield and reduce reaction time [7] |
Thioacetate Source | Potassium or sodium thioacetate | Potassium thioacetate | Higher reactivity observed with potassium salt [7] |
Yield | 85-96% | >92% | Optimized conditions can consistently achieve >92% yield [3] [9] |
Industrial production typically incorporates continuous flow processes for improved efficiency and safety, particularly for the exothermic thioacetylation reaction [2]. This approach allows for better heat management and more consistent product quality compared to batch processes [9].
Laboratory-scale synthesis of S-(11-Bromoundecyl) ethanethioate has been extensively studied to optimize reaction conditions, improve yields, and enhance product purity [3] [1]. These optimized protocols serve as the foundation for scaling up to industrial production and provide valuable insights into reaction parameters [10].
The most efficient laboratory synthesis route involves the reaction of 11-bromoundecene with thioacetic acid under controlled conditions [3]. This approach offers several advantages including mild reaction conditions, high regioselectivity, and excellent yields [3] [1].
A typical optimized laboratory protocol involves the following steps:
This methodology consistently yields S-(11-Bromoundecyl) ethanethioate with 90-96% purity, making it highly suitable for laboratory-scale preparations [3] [1].
Extensive research has been conducted to optimize various reaction parameters for laboratory-scale synthesis [10] [11]. These studies have identified critical factors affecting yield and purity, including:
Table 2: Laboratory-Scale Synthesis Optimization Parameters
Parameter | Investigated Range | Optimal Value | Effect on Yield |
---|---|---|---|
Reaction Temperature | 25-100°C | 80°C | Temperatures above 80°C lead to side reactions and reduced yield [3] [11] |
Solvent Selection | Toluene, THF, DCM, Acetonitrile | Toluene | Toluene provides optimal solubility and reaction rate [3] [10] |
Radical Initiator | AIBN, Benzoyl peroxide, UV light | AIBN | AIBN offers controlled radical generation and higher yields [3] |
Thioacetic Acid Equivalents | 1.0-5.0 | 3.7 | Excess thioacetic acid drives reaction completion [3] |
Reaction Time | 1-24 hours | 4 hours | Extended reaction times do not significantly improve yield [3] [11] |
Purification Method | Column chromatography, Distillation | Column chromatography | Provides highest purity product [3] |
Researchers have found that maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields, as oxygen can interfere with the radical mechanism [3] [12]. Additionally, the order of reagent addition significantly impacts reaction efficiency, with the addition of the radical initiator after combining the bromoundecene and thioacetic acid providing optimal results [3] [11].
The preparation of the bromoundecyl intermediate represents a critical step in the synthesis of S-(11-Bromoundecyl) ethanethioate, with the quality and purity of this precursor directly impacting the final product [3] [5]. Various methodologies have been developed and evaluated for the efficient preparation of this key intermediate [4] [5].
Several approaches for bromoundecyl intermediate preparation have been critically evaluated in the literature [4] [5]:
Each method presents distinct advantages and limitations that must be considered when selecting an appropriate synthetic route [4] [5].
Table 3: Comparative Analysis of Bromoundecyl Intermediate Preparation Methods
Method | Yield Range | Advantages | Limitations | Reagents |
---|---|---|---|---|
Direct Bromination of 11-undecanol | 85-92% | High yield, Straightforward procedure | Requires handling of corrosive reagents | PBr3 or HBr/H2SO4 [4] [5] |
Radical Bromination | 70-85% | Selective functionalization | Lower yields, Side reactions | NBS, AIBN, CCl4 [3] [5] |
Transesterification | 80-91% | High purity product | Multiple steps required | Methyl 11-bromoundecanoate, Ti(OiPr)4 [5] |
Radical Addition to 11-undecene | 88-96% | Highest yields, Fewer side products | Requires precise temperature control | 11-undecene, HBr or Br2 [3] |
Research indicates that the radical addition to 11-undecene provides the highest yields and product purity when properly executed [3]. However, this method requires careful temperature control and inert atmosphere conditions to prevent side reactions [3] [5].
Several critical parameters significantly impact the quality and yield of the bromoundecyl intermediate [4] [5]:
Temperature control: Maintaining optimal temperature ranges (typically 40-70°C) is essential for achieving high yields while minimizing side reactions [4] [5].
Reagent purity: The quality of starting materials, particularly 11-undecanol or 11-undecene, directly affects the purity of the intermediate [5].
Reaction time: Extended reaction periods can lead to dibrominated products or other unwanted side reactions [4].
Solvent selection: The choice of solvent impacts reaction kinetics and product distribution, with tetrachloroethylene showing superior performance in industrial settings [4].
Catalyst selection: For transesterification approaches, titanium tetraisopropoxide has demonstrated excellent catalytic activity and selectivity [5].
Optimizing these parameters is crucial for producing high-quality bromoundecyl intermediates suitable for subsequent thioacetylation reactions [4] [5]. Research has shown that maintaining a slight excess of brominating agent (0.88-0.99 equivalents) provides the best balance between conversion efficiency and minimization of side products [13].
The thioacetylation reaction represents the final step in the synthesis of S-(11-Bromoundecyl) ethanethioate and proceeds through a nucleophilic substitution mechanism [3] [14]. Understanding the mechanistic details and kinetics of this transformation is essential for optimizing reaction conditions and improving yields [15] [12].
The thioacetylation of bromoundecyl intermediates follows a classic SN2 (bimolecular nucleophilic substitution) mechanism [15] [14]. The process involves:
This mechanism is supported by kinetic studies showing second-order reaction kinetics, with the rate dependent on both the concentration of the bromoundecyl intermediate and the thioacetate nucleophile [15] [7].
The reaction proceeds more efficiently in polar aprotic solvents such as dimethylformamide or acetonitrile, which can solvate the cationic counterion while leaving the thioacetate nucleophile relatively unhindered [8] [7]. These solvents enhance the nucleophilicity of the thioacetate anion, leading to faster reaction rates and higher yields [7].
Detailed kinetic studies have elucidated several factors that influence the rate of thioacetylation reactions [15] [12]:
Nucleophilicity of the thioacetate: The nucleophilic strength of the thioacetate anion directly impacts reaction rate, with potassium thioacetate generally showing higher reactivity than sodium thioacetate [7].
Leaving group ability: The bromine atom serves as an excellent leaving group due to its ability to stabilize negative charge, facilitating the SN2 reaction [15].
Steric factors: The primary bromide position in the bromoundecyl intermediate presents minimal steric hindrance, allowing for efficient nucleophilic attack [12].
Solvent effects: Polar aprotic solvents significantly enhance reaction rates by stabilizing the transition state and increasing the nucleophilicity of the thioacetate anion [8] [7].
Table 4: Kinetic Parameters for Thioacetylation Reactions
Parameter | Value | Conditions | Reference |
---|---|---|---|
Rate Constant (k) | 2.3 × 10^-3 M^-1s^-1 | 25°C, DMF solvent | [15] [12] |
Activation Energy (Ea) | 58.7 kJ/mol | Potassium thioacetate | [15] |
Reaction Order | Second order | With respect to both reactants | [15] [7] |
Temperature Coefficient | 2.1-2.4 | For 10°C increase | [12] |
Solvent Effect (kDMF/kTHF) | 8.5 | Comparison of rate constants | [8] [7] |
The rate-determining step in the thioacetylation reaction is the nucleophilic attack of the thioacetate anion on the bromoundecyl carbon [15]. This step is influenced by electronic factors, with electron-withdrawing groups on the thioacetate accelerating the reaction by increasing the nucleophilicity of the sulfur atom [15] [12].
Temperature effects follow the Arrhenius equation, with reaction rates approximately doubling for every 10°C increase in temperature [12]. However, temperatures above 80°C can lead to side reactions, including elimination products or decomposition of the thioacetate reagent [15] [12].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of S-(11-Bromoundecyl) ethanethioate [1] [2] [3]. Proton nuclear magnetic resonance analysis conducted in deuterated chloroform reveals characteristic chemical shifts consistent with the thioacetate functional group and brominated alkyl chain structure. The terminal brominated methylene group exhibits a triplet at 3.38-3.42 parts per million with coupling constant values of 6.9-7.3 hertz, confirming the CH₂-Br functionality [1] [2] [3]. The methylene group directly adjacent to the sulfur atom appears as a triplet at 2.84-2.88 parts per million, demonstrating the expected deshielding effect of the sulfur atom [1] [2] [3]. The acetyl methyl group produces a characteristic singlet at 2.29-2.34 parts per million, confirming the thioacetate moiety [1] [2] [3]. The remaining methylene groups of the undecyl chain appear as multiplets between 1.21-1.59 parts per million, with the methylene group adjacent to the terminal bromine appearing slightly downfield at 1.83-1.86 parts per million [1] [2] [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at 194.9 parts per million, characteristic of thioacetate functionality [1] [3]. The alkyl chain carbons appear in the range of 28.0-33.7 parts per million, consistent with aliphatic methylene carbons [1] [3]. The spectroscopic data demonstrate excellent correlation with the proposed molecular structure, confirming the successful synthesis and structural integrity of the compound.
Infrared spectroscopic analysis provides detailed information regarding the vibrational modes and functional group characteristics of S-(11-Bromoundecyl) ethanethioate [1] [4]. The spectrum exhibits strong absorption bands at 2926-2923 cm⁻¹ and 2854-2851 cm⁻¹, corresponding to asymmetric and symmetric carbon-hydrogen stretching vibrations of the alkyl chain, respectively [1] [4]. The thioacetate carbonyl group produces a characteristic strong absorption at 1694-1688 cm⁻¹, which is slightly lower in frequency compared to conventional esters due to the reduced electronegativity of sulfur compared to oxygen [1] [4].
Medium intensity absorptions at 1463 cm⁻¹ and 1353 cm⁻¹ are attributed to carbon-hydrogen bending vibrations of the methylene groups [1]. Carbon-sulfur stretching vibrations appear at multiple frequencies including 1251-1243 cm⁻¹, 1134 cm⁻¹, 952 cm⁻¹, and 627 cm⁻¹, reflecting the various carbon-sulfur bond environments within the molecule [1]. The carbon-oxygen stretching vibration appears at 1134 cm⁻¹ [1]. The carbon-bromine stretching vibration is observed at 722 cm⁻¹, confirming the presence of the terminal bromine substituent [1].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for S-(11-Bromoundecyl) ethanethioate [5] [1]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry reveals a molecular ion peak at m/z 309.3 [M+H]⁺, confirming the calculated molecular weight of 309.08 g/mol [1]. Electrospray ionization mass spectrometry demonstrates multiple ionization modes with precise mass measurements [5]. The protonated molecular ion appears at m/z 309.08824, while sodium and potassium adducts are observed at m/z 331.07018 and 347.04412, respectively [5]. The ammonium adduct produces a peak at m/z 326.11478 [5].
Negative ion mode electrospray ionization yields a deprotonated molecular ion at m/z 307.07368 [5]. Radical cation and radical anion molecular ions are observed at m/z 308.08041 and 308.08151, respectively [5]. Collision cross section predictions for various adduct ions range from 155.8 to 162.4 Ų, providing valuable information for ion mobility spectrometry applications [5]. The mass spectrometric data confirm the molecular formula C₁₃H₂₅BrOS and demonstrate excellent mass accuracy across multiple ionization modes.
The phase behavior of S-(11-Bromoundecyl) ethanethioate is influenced by the amphiphilic nature of the molecule, containing both hydrophobic alkyl chain and polar thioacetate functionality. At ambient temperature, the compound exists as a liquid phase [6]. The absence of reported melting point and boiling point data suggests either a low melting point below room temperature or potential decomposition before reaching a defined boiling point [6]. The liquid state at room temperature indicates relatively weak intermolecular forces, consistent with the flexible alkyl chain structure and moderate polarity of the thioacetate group.
Temperature-dependent phase transitions in similar alkanethiol and thioacetate systems demonstrate the importance of chain length and terminal group interactions in determining phase behavior [7] [8]. Self-assembled monolayer studies of related compounds reveal critical transition temperatures that depend on intermolecular van der Waals interactions and hydrogen bonding capabilities [7] [8]. The brominated terminal group may influence phase behavior through halogen bonding interactions and increased molecular polarizability.
The solubility characteristics of S-(11-Bromoundecyl) ethanethioate are reflected in its partition coefficient (log P) value of 4.702, indicating significant lipophilicity [9] [6]. This high log P value suggests preferential solubility in nonpolar organic solvents rather than aqueous media. The polar surface area of 42.37 Ų provides a measure of the molecular polarity contributed by the thioacetate oxygen and sulfur atoms [9]. The combination of long alkyl chain and polar thioacetate functionality creates an amphiphilic character that influences solubility behavior in different solvent systems.
Solubility in organic solvents such as chloroform, dichloromethane, and ethanol has been reported for synthetic applications [3]. The compound demonstrates good solubility in nonpolar aprotic solvents due to favorable van der Waals interactions between the alkyl chains and solvent molecules. Limited water solubility is expected based on the high log P value and predominant hydrophobic character of the undecyl chain.
The amphiphilic structure of S-(11-Bromoundecyl) ethanethioate, featuring a polar thioacetate head group and a long hydrophobic alkyl chain, imparts surface-active properties similar to conventional surfactants. The surface tension reduction capability is influenced by the balance between hydrophilic and lipophilic character, with the thioacetate group providing moderate polarity compared to more strongly ionic surfactants [10] [11]. The critical surface tension for similar compounds with comparable alkyl chain lengths typically ranges from 19-25 mN/m [12] [13].
Monolayer formation at air-water interfaces demonstrates characteristic pressure-area isotherms reflecting molecular packing and phase transitions [10] [14]. The long alkyl chain promotes close packing through van der Waals interactions, while the thioacetate group provides anchoring at the polar interface [15]. The brominated terminal group may influence surface orientation and packing density through its increased size and polarizability compared to simple alkyl termini.
Interfacial activity at oil-water interfaces reflects the amphiphilic nature of S-(11-Bromoundecyl) ethanethioate [16] [13]. The thioacetate group preferentially orients toward the aqueous phase, while the brominated alkyl chain extends into the oil phase. This orientation reduces interfacial tension through favorable interactions with both phases. The effectiveness of interfacial tension reduction depends on molecular packing density and the strength of head group interactions with the aqueous phase.
Self-assembled monolayer formation on gold surfaces demonstrates strong chemisorption through sulfur-gold interactions, with formation of organized structures dependent on chain length and intermolecular forces [17] [15]. The thioacetate group can undergo hydrolysis to generate thiol functionality, enabling covalent attachment to gold surfaces with characteristic sulfur-gold bond strengths of approximately 45 kcal/mol [15]. Contact angle measurements on such surfaces reflect the terminal group chemistry and molecular orientation, with brominated surfaces typically exhibiting intermediate hydrophobicity.
S-(11-Bromoundecyl) ethanethioate demonstrates chemical stability under recommended storage conditions, maintaining structural integrity when stored in inert atmosphere at 2-8°C [6]. The thioacetate functional group is susceptible to hydrolysis under basic conditions, leading to formation of the corresponding thiol and acetate products [6]. The rate of hydrolysis increases with temperature and pH, requiring careful control of storage conditions to maintain compound stability [18] [19].
Oxidative degradation may occur in the presence of strong oxidizing agents, leading to formation of disulfide bonds and other oxidation products [6]. The sulfur atom in the thioacetate group is particularly susceptible to oxidation, requiring storage under inert atmosphere to prevent unwanted chemical transformations [6]. Light-induced degradation may also occur, necessitating storage in darkness or amber containers to maintain stability [18] [19].
Thermal stability analysis reveals decomposition temperatures and thermal degradation pathways for S-(11-Bromoundecyl) ethanethioate. The compound exhibits a flash point greater than 110°C, indicating moderate thermal stability [6]. Thermogravimetric analysis of similar thioacetate compounds demonstrates decomposition occurring in multiple stages, with initial loss of the acetate group followed by degradation of the alkyl chain [20] [21].
Differential scanning calorimetry studies of related compounds reveal endothermic transitions corresponding to phase changes and exothermic decomposition reactions [22] [23]. The presence of the bromine substituent may influence thermal stability through increased molecular weight and altered decomposition pathways. Hazardous decomposition products formed under fire conditions include carbon oxides, sulfur oxides, and hydrogen bromide gas [6].
Environmental stability assessment indicates potential ecotoxicological concerns associated with S-(11-Bromoundecyl) ethanethioate. The compound is classified as very toxic to aquatic life and may cause long-lasting harmful effects to aquatic organisms [6]. The high log P value suggests potential for bioaccumulation in fatty tissues and environmental persistence [9] [6]. Hydrolysis in aquatic environments may lead to formation of brominated alkyl compounds and thiol derivatives with unknown environmental fate and toxicity.
Photodegradation under environmental conditions may occur through direct photolysis or indirect processes involving reactive oxygen species. The brominated alkyl structure may undergo debromination reactions under reducing conditions, potentially leading to formation of environmental metabolites. Proper disposal protocols are essential to prevent environmental release and minimize ecological impact [6].
Corrosive;Environmental Hazard